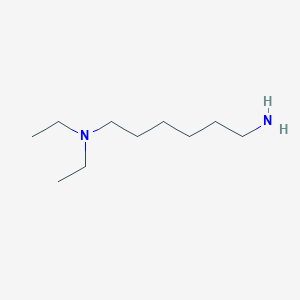

1,6-Hexanediamine, N,N-diethyl-

Description

Historical Context and Evolution of Aliphatic Diamine Research

The study of aliphatic diamines has a rich history, intrinsically linked to the development of polymer chemistry. The foundational compound, 1,6-hexanediamine (B7767898) (also known as hexamethylenediamine), rose to prominence in the early 20th century as a key monomer for the synthesis of nylon 6,6. researchgate.netmdpi.com The initial synthesis of hexamethylenediamine (B150038) is credited to Theodor Curtius. researchgate.net Over the decades, research has expanded beyond simple primary diamines to explore the impact of N-alkylation. The introduction of alkyl groups, such as methyl and ethyl, onto the nitrogen atoms of 1,6-hexanediamine has been a natural progression in the quest to fine-tune the properties of the resulting materials. This evolution has been driven by the need for polymers with modified characteristics, such as improved solubility, lower melting points, and altered reactivity, for a wider range of applications.

Conceptual Framework for Bifunctional Amine Reactivity

The reactivity of diamines is characterized by the presence of two amine functional groups, which can act as nucleophiles and bases. researchgate.net In a bifunctional amine like 1,6-Hexanediamine, N,N-diethyl-, the two nitrogen atoms can react independently or in concert, depending on the reaction conditions and the nature of the electrophile. The presence of ethyl groups on the nitrogen atoms introduces several key factors that influence this reactivity:

Steric Hindrance: The ethyl groups are bulkier than the hydrogen atoms in the parent 1,6-hexanediamine, which can affect the accessibility of the nitrogen lone pairs to electrophiles. This steric hindrance can modulate the rate and selectivity of reactions.

Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This enhanced nucleophilicity can make the amine more reactive towards electrophiles.

Hydrogen Bonding: The secondary amine nature of N,N'-diethyl-1,6-hexanediamine allows it to participate in hydrogen bonding, which can influence its physical properties and interactions with other molecules. In contrast, a fully N-alkylated diamine like N,N,N',N'-tetramethyl-1,6-hexanediamine lacks this capability.

Positioning of 1,6-Hexanediamine, N,N-diethyl- within the Alkylated Diamine Class

1,6-Hexanediamine, N,N-diethyl- occupies a specific position within the broader class of alkylated diamines. It is a symmetrically N,N'-disubstituted secondary diamine. This distinguishes it from:

Primary Diamines: Such as the parent 1,6-hexanediamine, which has two -NH2 groups.

N-monoalkylated Diamines: Which have one primary and one secondary amine group.

N,N-dialkylated Diamines: Where one nitrogen has two alkyl groups and the other is a primary amine.

N,N,N',N'-tetraalkylated Diamines: Such as N,N,N',N'-tetramethyl-1,6-hexanediamine, where both nitrogens are tertiary amines.

The presence of two secondary amine groups in N,N'-diethyl-1,6-hexanediamine provides a balance of reactivity and steric hindrance that is distinct from other members of this class. For example, while it is more sterically hindered than 1,6-hexanediamine, it retains the ability to form N-H bonds, a feature absent in its tetra-alkylated counterparts.

Significance of the 1,6-Hexanediamine Backbone in Chemical Synthesis and Materials Science

The six-carbon chain of the 1,6-hexanediamine backbone is a crucial structural element that imparts flexibility and specific physical properties to the molecules and polymers derived from it. researchgate.net This linear aliphatic chain is a key component in the formation of commercially important polymers like polyamides and polyurethanes. researchgate.netgantrade.com

In the context of polyamides , the diamine reacts with a dicarboxylic acid to form amide linkages. The length and nature of the diamine backbone directly influence the properties of the resulting nylon, such as its melting point, tensile strength, and flexibility. The introduction of N,N'-diethyl groups on the 1,6-hexanediamine backbone can disrupt the regular packing of polymer chains that is characteristic of nylon 6,6, potentially leading to materials with lower crystallinity and increased solubility.

In polyurethanes , diamines can be used as chain extenders, reacting with isocyanate prepolymers to form urea (B33335) linkages. gantrade.com The use of N,N'-diethyl-1,6-hexanediamine as a chain extender would introduce flexible segments with pendant ethyl groups, which could alter the morphology and mechanical properties of the resulting polyurethane elastomer. scispace.com The choice of diamine chain extender is a critical factor in tailoring the final properties of these versatile materials. scispace.comresearchgate.net

Chemical and Physical Properties of 1,6-Hexanediamine, N,N-diethyl-

The fundamental properties of a chemical compound are essential for understanding its behavior and potential applications. Below is a summary of the key physicochemical properties of 1,6-Hexanediamine, N,N-diethyl-.

| Property | Value | Source |

| Molecular Formula | C10H24N2 | gantrade.comresearchgate.net |

| Molecular Weight | 172.31 g/mol | gantrade.comresearchgate.net |

| Appearance | Colorless to pale yellow liquid | gantrade.com |

| Odor | Characteristic amine odor | gantrade.com |

| Boiling Point | 220-230 °C | gantrade.com |

| Melting Point | -20 °C | gantrade.com |

| Density | 0.88 g/cm³ | gantrade.com |

| CAS Number | 13093-05-5 | researchgate.netacs.org |

Structure

3D Structure

Properties

IUPAC Name |

N',N'-diethylhexane-1,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-3-12(4-2)10-8-6-5-7-9-11/h3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBFEBDATQDIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427968 | |

| Record name | 1,6-Hexanediamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13029-29-3 | |

| Record name | 1,6-Hexanediamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,6 Hexanediamine, N,n Diethyl and Its Analogs

Alkylation Approaches for Amine Functionalization

The introduction of ethyl groups onto the nitrogen atoms of 1,6-hexanediamine (B7767898) is a key transformation in the synthesis of N,N'-diethyl-1,6-hexanediamine. Various alkylation strategies have been developed to achieve this functionalization.

Direct N-Alkylation of 1,6-Hexanediamine with Ethyl Halides

Direct N-alkylation represents a traditional approach to the synthesis of N,N'-diethyl-1,6-hexanediamine. This method involves the reaction of 1,6-hexanediamine with an ethyl halide, such as ethyl bromide or ethyl iodide. The reaction is a nucleophilic substitution where the amine groups of the diamine attack the electrophilic carbon atom of the ethyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.

However, a significant challenge in this approach is controlling the degree of alkylation. masterorganicchemistry.com The primary amine groups of 1,6-hexanediamine can undergo mono- or di-alkylation, and the resulting secondary amines can be further alkylated to form tertiary amines and even quaternary ammonium (B1175870) salts. This often results in a mixture of products, including N-ethyl-1,6-hexanediamine, N,N'-diethyl-1,6-hexanediamine, and more highly substituted derivatives, which can be difficult to separate. masterorganicchemistry.com Careful control of reaction conditions, such as the stoichiometry of the reactants, temperature, and the use of a suitable base to neutralize the hydrogen halide formed during the reaction, is crucial to maximize the yield of the desired N,N'-diethyl product.

Reductive Amination Strategies for N-Ethyl Substitution

Reductive amination offers a more controlled and efficient alternative for the synthesis of N,N'-diethyl-1,6-hexanediamine. masterorganicchemistry.comwikipedia.org This method involves the reaction of 1,6-hexanediamine with an aldehyde or ketone in the presence of a reducing agent. wikipedia.orgcengage.com.au For the synthesis of N,N'-diethyl-1,6-hexanediamine, acetaldehyde (B116499) would be the appropriate carbonyl compound.

The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comwikipedia.org A key advantage of this method is that the imine formation is a reversible process, and the subsequent reduction drives the reaction towards the desired product, minimizing the formation of over-alkylated byproducts. masterorganicchemistry.com

Several reducing agents can be employed for reductive amination, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.com The reaction is typically carried out in a one-pot procedure under mild conditions. wikipedia.org

| Reactants | Carbonyl Compound | Reducing Agent | Product | Reference |

| 1,6-Hexanediamine | Acetaldehyde | Sodium Borohydride | N,N'-diethyl-1,6-hexanediamine | masterorganicchemistry.com |

| 1,6-Hexanediamine | Acetaldehyde | Sodium Cyanoborohydride | N,N'-diethyl-1,6-hexanediamine | masterorganicchemistry.com |

Multi-step Synthetic Routes from Diacid or Dinitrile Precursors

N,N'-diethyl-1,6-hexanediamine can also be synthesized through multi-step routes starting from more readily available precursors like adipic acid or adiponitrile (B1665535). nih.govwikipedia.org These routes typically involve the initial formation of 1,6-hexanediamine, which is then subsequently alkylated.

Adiponitrile (NC(CH₂)₄CN) is a key industrial intermediate for the production of 1,6-hexanediamine (H₂N(CH₂)₆NH₂). wikipedia.org The industrial process involves the hydrogenation of adiponitrile over catalysts based on cobalt or iron. wikipedia.org The reaction is typically carried out in the presence of ammonia (B1221849) to suppress the formation of byproducts. wikipedia.org Another process utilizes Raney nickel as a catalyst. wikipedia.org

Once 1,6-hexanediamine is obtained, it can be converted to N,N'-diethyl-1,6-hexanediamine using the alkylation methods described previously, such as direct alkylation with ethyl halides or reductive amination with acetaldehyde.

Alternatively, adipic acid can serve as a starting material. A recently developed method describes the synthesis of 1,6-hexanediamine from 1,3-butadiene (B125203) via an isomerizing hydroformylation to produce adipic aldehyde, which is then converted to the diamine. researchgate.netacs.org This diamine can then be functionalized to the desired N,N'-diethyl derivative.

Green Chemistry Principles in Diamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of diamines to develop more environmentally benign and sustainable processes. rsc.org This includes the use of solvent-free reaction conditions and the development of catalytic pathways to improve atom economy.

Solvent-Free Reaction Conditions

Carrying out reactions without the use of solvents, or in the presence of minimal solvent, offers significant environmental benefits by reducing waste and eliminating the hazards associated with volatile organic compounds. Research has shown that solvent-free conditions can be effectively applied to the synthesis of N-substituted amines. For instance, the reaction of non-volatile amines with aromatic aldehydes can proceed efficiently under microwave irradiation without any catalyst or solvent, yielding imines in high yields. organic-chemistry.org While this specific example focuses on aldimines, the principle of solvent-free synthesis is being explored for a variety of amine functionalization reactions.

Catalytic Pathways for Enhanced Atom Economy

Catalytic methods are at the forefront of green chemistry as they can significantly enhance reaction efficiency and atom economy by enabling the use of small amounts of a catalyst to convert large amounts of reactants into the desired product. In the context of diamine synthesis, catalytic reductive amination is a prime example of a green approach. wikipedia.org

Recent advancements have focused on the development of highly active and reusable catalysts for N-alkylation reactions. For example, nickel-based nanoalloy catalysts have been developed for the highly selective N-methylation of amines using various aldehydes. semanticscholar.org These catalysts are cost-effective, easily separable, and can be recycled, which aligns well with the principles of sustainable chemistry. semanticscholar.org

Furthermore, catalytic routes are being explored for the synthesis of the diamine backbone itself. The synthesis of 1,6-hexanediamine from 1,6-hexanediol (B165255) via catalytic reductive amination in supercritical ammonia has been reported. researchgate.net The use of biocatalysts, such as enzymes, is also a promising area of research for the synthesis of chiral amines with high stereoselectivity, which is particularly important in the pharmaceutical industry. wikipedia.org

| Green Chemistry Approach | Description | Example | Reference |

| Solvent-Free Reactions | Reactions conducted without a solvent to reduce waste and environmental impact. | Microwave-assisted synthesis of N-substituted aldimines from non-volatile amines and aromatic aldehydes. | organic-chemistry.org |

| Catalytic Pathways | Use of catalysts to increase reaction efficiency, selectivity, and atom economy. | Reductive amination of aldehydes and ketones using catalytic hydrogenation. | wikipedia.org |

| Reusable Catalysts | Development of catalysts that can be easily recovered and reused for multiple reaction cycles. | Graphene-encapsulated Ni/NiO nanoalloy catalysts for N-methylation of amines. | semanticscholar.org |

| Biocatalysis | Use of enzymes as catalysts for highly selective and environmentally friendly transformations. | Enzyme-catalyzed reductive amination for the synthesis of chiral amines. | wikipedia.org |

Optimization of Reaction Parameters and Yield Enhancement Techniques

The synthesis of N-alkylated amines is a significant reaction in organic chemistry. wordpress.com Achieving high yields and selectivity for the desired N,N-diethyl- derivative over mono-alkylated or poly-alkylated products requires careful optimization of several reaction parameters.

Catalyst Selection: The choice of catalyst is crucial for the N-alkylation of amines with alcohols. wordpress.com Heterogeneous catalysts are often preferred due to their ease of separation and potential for reuse.

Metal-Based Catalysts: Transition metal catalysts, particularly those based on nickel, copper, and noble metals like ruthenium and iridium, are effective. For the N-alkylation of ethylenediamine (B42938) with ethanol, a CuO-NiO/γ-Al2O3 catalyst has been shown to be effective, yielding N-ethylethylenediamine with high selectivity. researchgate.net Nickel nanoparticles have also been used for the reductive amination of aldehydes. organic-chemistry.org In the reductive amination of 1,6-hexanediol, a Ru/Al2O3 catalyst has been utilized. researchgate.net Manganese pincer complexes have also been identified as efficient catalysts for the N-alkylation of aromatic amines with primary alcohols under mild conditions. nih.gov

Acid Catalysts: Solid acid catalysts, such as aluminium-grafted mesoporous silica (B1680970) (Al-MCM-41), can be used for the direct N-alkylation of amines with alcohols in a solvent-free environment. wordpress.com The acidity of the catalyst is a key factor influencing the reaction. wordpress.com

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. For instance, in reductive amination procedures using sodium triacetoxyborohydride, 1,2-dichloroethane (B1671644) (DCE) is often the preferred solvent over tetrahydrofuran (B95107) (THF) as it can lead to faster reactions. masterorganicchemistry.com Some modern approaches even utilize water as a green and eco-friendly solvent for iridium-catalyzed N-alkylation of amines with alcohols. nih.gov

Temperature and Pressure: Reaction temperature and pressure are critical parameters. For the hydrogenation of nitriles to amines, temperatures can range from 50 to 250°C, with pressures from 3,000 to 10,000 psi being common to enhance the reaction rate and yield. google.com In the N-alkylation of ethylenediamine with various alcohols, temperatures are typically maintained around 160-180°C. researchgate.net

Reactant Molar Ratio: The molar ratio of the amine to the alkylating agent (alcohol or aldehyde) is a key factor in controlling the degree of alkylation. An excess of the amine can favor mono-alkylation, while an excess of the alkylating agent will promote the formation of di- and poly-alkylated products.

Reducing Agents for Reductive Amination: Reductive amination involves the formation of an imine followed by its reduction. masterorganicchemistry.comscienceinfo.com The choice of reducing agent is critical for the success of this one-pot reaction.

Sodium Cyanoborohydride (NaBH3CN): This is a widely used reducing agent because it is mild and selectively reduces the intermediate iminium ion in the presence of the initial aldehyde or ketone. masterorganicchemistry.comscienceinfo.comchemistrysteps.com

Sodium Triacetoxyborohydride (NaBH(OAc)3): This is another mild and selective reagent that often provides higher yields and fewer side products compared to other methods. masterorganicchemistry.com

Sodium Borohydride (NaBH4): While a powerful reducing agent, it can also reduce the starting aldehyde or ketone, which can be a drawback unless a stepwise procedure is employed. masterorganicchemistry.com

| Parameter | Condition | Reactants | Product | Yield/Selectivity | Reference |

| Catalyst | CuO-NiO/γ-Al2O3 | Ethylenediamine + Ethanol | N-ethylethylenediamine | 82.3% Yield (mono-N-alkylated) | researchgate.net |

| Catalyst | Al-MCM-41 (Si/Al=5) | Aniline + Benzyl alcohol | N-benzylaniline | Excellent activity | wordpress.com |

| Catalyst | Iridium Complex (TC-6) | Aniline + Benzyl alcohol (in water) | N-benzylaniline | >99% Yield | nih.gov |

| Reducing Agent | NaBH3CN | Aldehyde/Ketone + Amine | Alkylated Amine | Good for selective imine reduction | masterorganicchemistry.comscienceinfo.com |

| Reducing Agent | NaBH(OAc)3 | Aldehyde/Ketone + Amine | Alkylated Amine | Consistently higher yields | masterorganicchemistry.com |

| Temperature | 160 °C | Ethylenediamine + Ethanol | N-ethylethylenediamine | Optimized for high yield | researchgate.net |

| Pressure | 3000-10,000 psi | Dicyanobutene + Hydrogen | 1,6-Hexanediamine | Enhanced reaction rate and yield | google.com |

Mechanistic Investigations of N-Alkylation Processes

The N-alkylation of 1,6-hexanediamine to form N,N-diethyl-1,6-hexanediamine can proceed through two primary mechanistic pathways depending on the ethyl source: the "borrowing hydrogen" or "hydrogen autotransfer" mechanism when using ethanol, and reductive amination when using acetaldehyde.

Borrowing Hydrogen Mechanism: This atom-efficient process involves the use of an alcohol as an alkylating agent, with water being the only byproduct. wordpress.com The mechanism, often catalyzed by transition metal complexes, proceeds through several steps:

Dehydrogenation: The catalyst first dehydrogenates the alcohol (ethanol) to form the corresponding aldehyde (acetaldehyde) and a metal-hydride species.

Condensation: The in-situ generated aldehyde then reacts with the primary amine (1,6-hexanediamine) to form a hemiaminal, which subsequently dehydrates to form an imine.

Hydrogenation: The metal-hydride species then transfers the hydrogen back to the imine, reducing it to the secondary amine (N-ethyl-1,6-hexanediamine).

Repeat for Di-alkylation: The process can be repeated on the other primary amine group and on the newly formed secondary amine to yield the N,N'-diethyl derivative and potentially tertiary amines if conditions are not controlled.

Reductive Amination Mechanism: This is a one-pot reaction that converts a carbonyl group and an amine into a more substituted amine. scienceinfo.comwikipedia.org

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amine (1,6-hexanediamine) on the carbonyl carbon of the aldehyde (acetaldehyde). scienceinfo.com This is followed by the elimination of a water molecule to form an imine. wikipedia.org Under the weakly acidic conditions often used, the imine is protonated to form a more electrophilic iminium ion. scienceinfo.comchemistrysteps.com

Reduction: A reducing agent present in the reaction mixture, such as sodium cyanoborohydride, then delivers a hydride to the electrophilic carbon of the iminium ion. scienceinfo.comchemistrysteps.com This reduction step forms the new carbon-nitrogen bond, yielding the alkylated amine. scienceinfo.com

This method is highly effective in preventing the over-alkylation that can be an issue with traditional alkylating agents like alkyl halides. masterorganicchemistry.com For the synthesis of N,N-diethyl-1,6-hexanediamine, the reaction would proceed stepwise, first forming the mono-ethylated product which would then undergo a second reductive amination on the other primary amine group. Careful control of stoichiometry is essential to favor the desired disubstituted product.

Advanced Characterization Techniques for 1,6 Hexanediamine, N,n Diethyl in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 1,6-Hexanediamine (B7767898), N,N-diethyl-. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 1,6-Hexanediamine, N,N-diethyl-, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 1,6-Hexanediamine, N,N-diethyl-, distinct signals corresponding to the different types of protons are observed. The ethyl group protons appear as a characteristic quartet and triplet pattern. The methylene (B1212753) protons of the hexanediamine (B8719201) backbone exhibit signals in the aliphatic region of the spectrum. The chemical shifts are influenced by the proximity of the nitrogen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the ethyl groups and the hexanediamine chain resonate at different frequencies, allowing for their unambiguous assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,6-Hexanediamine, N,N-diethyl-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂- (ethyl, adjacent to N) | ~2.5 (quartet) | ~47.0 |

| -CH₃ (ethyl) | ~1.0 (triplet) | ~12.0 |

| -CH₂- (hexyl, adjacent to N(Et)₂) | ~2.3 (triplet) | ~52.0 |

| -CH₂- (hexyl, adjacent to NH₂) | ~2.7 (triplet) | ~42.0 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of 1,6-Hexanediamine, N,N-diethyl- displays characteristic absorption bands that confirm its structure. nist.gov

Key IR absorption bands include:

N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ is indicative of the primary amine (-NH₂) group. The presence of a secondary amine would also contribute to this region.

C-H stretch: Strong absorptions in the 2850-2960 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the alkyl chains.

N-H bend: A bending vibration for the primary amine typically appears around 1600 cm⁻¹.

C-N stretch: The stretching vibration of the carbon-nitrogen bond is usually observed in the 1000-1250 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for 1,6-Hexanediamine, N,N-diethyl-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| C-H (alkane) | Stretch | 2850-2960 |

| N-H | Bend | ~1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. nist.gov For 1,6-Hexanediamine, N,N-diethyl-, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (172.31 g/mol ). nist.govnih.govontosight.ai

Electron ionization (EI) is a common method used for this compound. The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for diamines involve cleavage of the C-C bonds adjacent to the nitrogen atoms, leading to the formation of stable iminium ions. For 1,6-Hexanediamine, N,N-diethyl-, characteristic fragments would be expected from the loss of ethyl groups and cleavage of the hexyl chain.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating 1,6-Hexanediamine, N,N-diethyl- from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like 1,6-Hexanediamine, N,N-diethyl-. In GC, the compound is vaporized and passed through a column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

For more definitive identification, GC is often coupled with mass spectrometry (GC-MS). nih.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This combination of techniques allows for both the separation and the structural identification of the compound and any impurities present. Derivatization with reagents like heptafluorobutyric anhydride (B1165640) can be employed to improve the chromatographic properties and detection limits of the analyte. google.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of 1,6-Hexanediamine, N,N-diethyl-. analytice.com HPLC is particularly useful for non-volatile or thermally sensitive compounds, although it is also applicable here. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases.

For amines, reversed-phase HPLC is a common mode, where a nonpolar stationary phase is used with a polar mobile phase. Detection can be achieved using various detectors, including ultraviolet (UV) detectors (if the molecule contains a chromophore or is derivatized) or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). analytice.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized or purified compound. This destructive method provides the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the compound's molecular formula. For 1,6-Hexanediamine, N,N-diethyl-, the molecular formula is C₁₀H₂₄N₂. nih.gov The molecular weight of this compound is approximately 172.31 g/mol . nih.gov

The theoretical elemental composition is calculated as follows:

Carbon (C): (10 * 12.011 g/mol ) / 172.31 g/mol * 100% = 69.69%

Hydrogen (H): (24 * 1.008 g/mol ) / 172.31 g/mol * 100% = 14.04%

Nitrogen (N): (2 * 14.007 g/mol ) / 172.31 g/mol * 100% = 16.27%

These theoretical values serve as a benchmark for experimental results obtained from elemental analysis instrumentation. A close correlation between the experimental and theoretical percentages provides strong evidence for the successful synthesis and purity of the target compound.

| Element | Symbol | Theoretical Mass Percentage (%) | Experimental Mass Percentage (%) |

| Carbon | C | 69.69 | Data not available |

| Hydrogen | H | 14.04 | Data not available |

| Nitrogen | N | 16.27 | Data not available |

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for 1,6-Hexanediamine, N,N-diethyl-.

Advanced Diffraction Methods (e.g., X-ray Diffraction) for Solid-State Structures (if applicable)

For 1,6-Hexanediamine, N,N-diethyl-, which is a liquid at room temperature, solid-state structural analysis using X-ray diffraction would require the formation of a suitable crystalline solid. This could potentially be achieved by cooling the substance to a low temperature to induce crystallization or by forming a crystalline salt derivative, for instance, by reacting the basic diamine with an acid to form a dihydrochloride (B599025) salt. epa.gov

As of the latest literature search, there are no publicly available reports of the single-crystal X-ray diffraction structure of 1,6-Hexanediamine, N,N-diethyl- or its common salts. The acquisition of such data would be a valuable contribution to the chemical literature, providing definitive conformational and packing information that is not attainable through spectroscopic methods alone. While computational models can predict the three-dimensional structure of the molecule, experimental diffraction data is the gold standard for solid-state structural elucidation. nih.gov

Chemical Reactivity and Derivatization Studies of 1,6 Hexanediamine, N,n Diethyl

Reactivity of Secondary Amine Groups in N,N'-Diethyl-1,6-hexanediamine

The two secondary amine groups in N,N'-diethyl-1,6-hexanediamine are the focal points of its chemical reactivity. As nucleophiles, the lone pair of electrons on the nitrogen atoms can attack electron-deficient centers, initiating a range of chemical reactions. This inherent nucleophilicity is the basis for its utility as a building block in organic synthesis.

The reactivity of these amine groups is comparable to other dialkylamines, though the presence of two such groups on a single molecule allows for the formation of bifunctional or polymeric structures. The ethyl groups, being electron-donating, slightly increase the basicity and nucleophilicity of the nitrogen atoms compared to their methyl-substituted counterparts. However, they also introduce greater steric hindrance, which can influence the rate and feasibility of certain reactions.

Quaternization Reactions and the Formation of Polyquaternary Ammonium (B1175870) Salts

A characteristic reaction of secondary amines is quaternization, where the nitrogen atom reacts with an alkyl halide to form a quaternary ammonium salt. In the case of N,N'-diethyl-1,6-hexanediamine, this reaction can occur at both nitrogen centers, leading to the formation of bolaform surfactants or polyquaternary ammonium salts.

For instance, the reaction with an excess of an alkyl bromide (R-Br) would yield a dicationic quaternary ammonium salt. These types of compounds, often referred to as gemini (B1671429) surfactants when the alkyl chains are long, consist of two quaternary ammonium head groups connected by a spacer chain (the hexamethylene backbone).

Studies on the closely related N,N'-dimethyl-1,6-hexanediamine have shown its use as a precursor for gemini surfactants through reactions with alkyl bromides. It is well-established that the efficiency of quaternization can be influenced by the nature of the alkyl substituents on the nitrogen. It is therefore expected that N,N'-diethyl-1,6-hexanediamine would readily undergo similar quaternization reactions to form various polyquaternary ammonium compounds.

Table 1: Quaternization Reaction of N,N'-Diethyl-1,6-hexanediamine

| Reactant | Product Type | Potential Application |

| Alkyl Halide (e.g., CH₃I, C₁₂H₂₅Br) | Polyquaternary Ammonium Salt (Gemini Surfactant) | Phase transfer catalysts, antimicrobial agents, gene delivery vectors |

Formation of Imine and Schiff Base Derivatives

The formation of imines, or Schiff bases, typically involves the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). This reaction proceeds through the elimination of a water molecule.

Crucially, because N,N'-diethyl-1,6-hexanediamine is a secondary diamine, it lacks the necessary protons on the nitrogen atoms to undergo this condensation-elimination reaction to form stable imine or Schiff base derivatives. Reaction with an aldehyde or ketone would instead lead to the formation of an unstable carbinolamine intermediate.

However, secondary amines can react with aldehydes that lack α-hydrogens, such as formaldehyde (B43269), to form aminals. For example, the related N,N'-dimethyl-1,6-hexanediamine reacts with formaldehyde to form linear polyaminals. This suggests that N,N'-diethyl-1,6-hexanediamine could participate in similar reactions. Furthermore, if the carbonyl compound possesses an α-hydrogen, a secondary amine can catalyze the formation of an enamine.

Reactions with Electrophilic Reagents for Functionalization

The nucleophilic nature of the secondary amine groups makes N,N'-diethyl-1,6-hexanediamine an excellent reactant for various electrophilic reagents, enabling its functionalization for diverse applications. These reactions typically involve nucleophilic acyl substitution or nucleophilic addition.

Common electrophilic reagents that react with N,N'-diethyl-1,6-hexanediamine include:

Acyl Chlorides and Anhydrides: These reagents react to form the corresponding N,N'-diacyl-N,N'-diethyl-1,6-hexanediamine derivatives (amides).

Isocyanates: The addition of the amine to an isocyanate (R-N=C=O) results in the formation of a substituted urea (B33335) linkage. If a diisocyanate is used, this reaction can lead to the formation of polyureas.

Epoxides and Carbonates: The ring-opening of epoxides or cyclic carbonates by the amine is a common functionalization strategy. For example, the reaction of the analogous N,N'-dimethyl-1,6-hexanediamine with propylene (B89431) carbonate yields a hydroxyurethane. sigmaaldrich.comsigmaaldrich.com Similarly, its reaction with diglycidyl adipate (B1204190) leads to the formation of degradable poly(amino alcohol ester) polymers. sigmaaldrich.comsigmaaldrich.com These reactions highlight the potential of N,N'-diethyl-1,6-hexanediamine as a crosslinking agent or monomer in polymer synthesis. chemicalbook.com

Table 2: Examples of Reactions with Electrophilic Reagents

| Electrophilic Reagent | Functional Group Formed | Product Type |

| Acyl Chloride (RCOCl) | Amide | Diamide |

| Isocyanate (RNCO) | Urea | Diurea / Polyurea |

| Propylene Carbonate | Urethane (B1682113) | Hydroxyurethane |

| Diglycidyl Ether | Amino alcohol | Crosslinked Polymer / Poly(amino alcohol) |

Cyclization Reactions and Heterocyclic Compound Synthesis

N,N'-diethyl-1,6-hexanediamine can be utilized in the synthesis of macrocyclic compounds or other heterocyclic structures. This is typically achieved by reacting it with a suitable bifunctional electrophile. The success of such a cyclization depends on factors like the length and conformation of the diamine chain and the nature of the electrophilic partner.

For a successful intramolecular cyclization to occur, high-dilution conditions are often employed to favor the intramolecular reaction over intermolecular polymerization. The six-carbon chain provides significant flexibility, allowing the two amine groups to come into proximity to react with a single reagent. For example, reaction with a short-chain diacyl chloride could potentially lead to the formation of a large lactam-containing ring. While specific examples for N,N'-diethyl-1,6-hexanediamine are not prevalent in readily available literature, the principle of using diamines for macrocycle synthesis is well-established.

Investigations into Protonation Equilibria and Acid-Base Behavior

As an amine, N,N'-diethyl-1,6-hexanediamine is a basic compound. The presence of two nitrogen atoms, each with a lone pair of electrons, allows for the acceptance of protons. The basicity of the compound is influenced by the electron-donating nature of the two ethyl groups attached to each nitrogen, which increases the electron density on the nitrogen atoms and enhances their ability to accept a proton.

The acid-base behavior can be described by two protonation equilibria, corresponding to the protonation of the first and second amine groups. The pKa value for the conjugate acid of N,N'-diethyl-1,6-hexanediamine has been predicted to be approximately 11.08 ± 0.19. chemicalbook.com This value indicates that it is a moderately strong base, similar in strength to other aliphatic amines. In aqueous solution at neutral pH, the diamine will exist predominantly in its diprotonated form. The molecule's ability to act as a proton sponge at different pH values is a key aspect of its chemical behavior in various applications.

Applications in Polymer Science and Advanced Materials

Monomer in Polymer Synthesis

The bifunctional nature of 1,6-Hexanediamine (B7767898), N,N-diethyl-, with reactive hydrogen atoms on its two secondary amine groups, makes it a candidate as a monomer for step-growth polymerization.

The synthesis of polyamides, most notably Nylon 6,6, is a cornerstone of the polymer industry and relies heavily on the polycondensation of a diamine with a diacid. acs.org The primary monomer used for this purpose is 1,6-hexanediamine (HDA). acs.orgwikipedia.org The reaction involves the formation of an amide bond between the primary amine groups of HDA and the carboxylic acid groups of a dicarboxylic acid, such as adipic acid, with the elimination of water. libretexts.org

For 1,6-Hexanediamine, N,N-diethyl-, the presence of ethyl groups on the nitrogen atoms creates secondary amines. While these secondary amines can, in principle, react with diacid chlorides, the steric hindrance from the ethyl groups and the altered reactivity compared to primary amines present challenges for achieving the high molecular weights typical of commercial polyamides under standard polycondensation conditions. There is a lack of specific research in the available literature detailing the successful synthesis of high-molecular-weight polyamides or polyimides using 1,6-Hexanediamine, N,N-diethyl- as a primary monomer.

Growing environmental and safety concerns have driven research into non-phosgene routes for polyurethane (PU) synthesis. aalto.fi Traditional methods involve the use of highly toxic phosgene (B1210022) to produce isocyanates, which are then reacted with polyols. aalto.firesearchgate.net An important alternative pathway involves the reaction of diamines with other reagents to form dicarbamate intermediates, which can then be used to build the polyurethane backbone without involving isocyanates. researchgate.net

Research has demonstrated a one-pot synthesis of dimethyl hexane-1,6-diyldicarbamate from 1,6-hexanediamine (HDA), carbon dioxide, and methanol (B129727) over ceria catalysts. researchgate.netacs.org This dicarbamate is a stable, non-isocyanate precursor for polyurethanes.

Furthermore, studies have explicitly shown that secondary diamines can participate in non-isocyanate polyurethane synthesis. For instance, N,N'-dimethyl-1,6-hexanediamine has been reacted with cyclic carbonates, such as butanediol (B1596017) bis-carbonate, to form polyhydroxyurethanes. acs.org This work confirms the reactivity of secondary amines in such systems. Given its similar structure as a bis-secondary amine, 1,6-Hexanediamine, N,N-diethyl- is a plausible candidate for synthesizing specialized polyurethanes and polyhydroxyurethanes through non-phosgene pathways, reacting with either cyclic carbonates or other carbonyl sources to form the urethane (B1682113) linkage.

A class of degradable polymers known as poly(amino alcohol ester)s has been developed for applications such as gene delivery vectors. nih.gov The synthesis of these polymers can be achieved through the nucleophilic addition of a bis(secondary amine) to a diglycidyl ester. nih.gov

Specifically, N,N'-dimethyl-1,6-hexanediamine has been successfully used as the bis(secondary amine) monomer, reacting with diglycidyl adipate (B1204190) in a one-step polymerization. nih.govsigmaaldrich.com This reaction yields high molecular weight, degradable poly(amino alcohol ester)s. The resulting polymers exhibit significantly lower cytotoxicity than other common polymers used for similar applications. nih.gov As a close structural analog, 1,6-Hexanediamine, N,N-diethyl- possesses the same secondary amine functionality required for this type of nucleophilic addition, positioning it as a viable precursor for a similar class of specialized, degradable polymers.

Secondary diamines serve as building blocks for specialized monomers used in niche applications like dental resins. A pertinent example is the use of N,N′-dimethyl-1,6-hexanediamine (DMHDA) to synthesize N,N′-dimethyl, N,N′-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH). sigmaaldrich.comchemicalbook.com This NDMH monomer acts as both a co-initiator and a reactive diluent in dental resin formulations. sigmaaldrich.comchemicalbook.com The synthesis involves the reaction of the secondary amine with a methacrylate-containing molecule. This precedent suggests a clear pathway for utilizing 1,6-Hexanediamine, N,N-diethyl- to create novel, multifunctional monomers for custom polymeric resins where its specific structure could impart desired properties.

Crosslinking Agent in Polymeric Networks (e.g., epoxy resins for related diamines)

Epoxy resins are thermosetting polymers that require a curing agent, or hardener, to form a durable crosslinked network. google.com Amine-based compounds are among the most common curing agents, with the active hydrogens on the amine groups reacting to open the epoxide ring of the resin. wikipedia.org

The parent compound, 1,6-hexanediamine (HDA), which has four active amine hydrogens, is used as a crosslinking agent for epoxy resins. wikipedia.org Similarly, polymers based on N,N′-dimethyl secondary diamines have been developed specifically as amine curing agents for epoxy systems. google.com 1,6-Hexanediamine, N,N-diethyl- possesses two active amine hydrogens, one on each secondary amine. This difunctionality allows it to act as a chain extender and crosslinker for epoxy resins. The ethyl groups would influence the curing kinetics, pot life, and the final properties of the cured network, such as its flexibility and glass transition temperature, compared to HDA or its dimethyl- analog.

Modifiers and Additives for Polymeric Composites

Beyond serving as a primary monomer or curing agent, 1,6-Hexanediamine, N,N-diethyl- can be incorporated into polymer systems to modify their fundamental properties. Its integration into a polymer backbone, for example in a co-polymerization reaction, would directly alter the chemical and physical characteristics of the resulting material. The presence of the tertiary amine groups within the final polymer structure (after reaction of the secondary amines) can influence properties such as adhesion, dye-uptake, and surface energy. While it is not typically used as an inert additive, its reactive nature allows it to be a building block for modifying polymer composites from a molecular level, tailoring them for specific performance requirements.

Precursors for Supramolecular Assemblies and Macromolecular Structures

While direct research on the use of 1,6-Hexanediamine, N,N-diethyl- in supramolecular assemblies is not extensively documented, the behavior of analogous N,N'-dialkylated hexanediamines provides a strong indication of its potential in this field. The fundamental principle of supramolecular chemistry involves the spontaneous association of molecules through non-covalent interactions to form larger, well-organized structures. The amine groups and the alkyl chains of N,N'-diethyl-1,6-hexanediamine can participate in hydrogen bonding and van der Waals interactions, which are crucial for the formation of such assemblies.

A closely related compound, N,N'-Dimethyl-1,6-hexanediamine, serves as a building block in the synthesis of various polymers and as a precursor for specialty chemicals. For instance, it is used to create hydroxyurethanes and degradable poly(amino alcohol ester) polymers, the latter showing potential in gene transfection vectors. sigmaaldrich.com These applications highlight the ability of N,N'-dialkyl-1,6-hexanediamines to act as flexible linkers in macromolecular chains.

Furthermore, N,N′-Diethyl-1,6-diaminohexane is noted for its use in photopolymeric resin compositions and cured epoxy resin compositions. chemicalbook.com In these applications, the diamine likely functions as a cross-linking agent, contributing to the three-dimensional network structure and the final properties of the polymer. The ethyl groups on the nitrogen atoms can influence the reactivity of the amine groups and the physical characteristics, such as solubility and thermal stability, of the resulting macromolecular structures. The flexibility of the hexamethylene chain combined with the specific steric and electronic effects of the N,N-diethyl substitution can be leveraged to design polymers with specific mechanical and thermal properties.

Applications in Template-Directed Material Synthesis (e.g., zeolite templating in related systems)

For example, research has demonstrated the use of N,N,N',N'-tetramethyl-1,6-hexanediamine in the synthesis of hierarchical MFI zeolites. rsc.org In this process, the diamine-based molecule acts as a template around which the silicate (B1173343) and aluminate species assemble, ultimately defining the porous structure of the final zeolite material. The size and shape of the organic template are critical in determining the dimensions of the zeolite pores. Given the structural similarity, it is plausible that N,N'-diethyl-1,6-hexanediamine could also function as a structure-directing agent, potentially leading to the formation of novel zeolite structures. The slightly larger size of the ethyl groups compared to methyl groups could influence the resulting pore size and shape.

The general principle of template-directed synthesis is not limited to zeolites and can be applied to other porous materials like metal-organic frameworks (MOFs) and mesoporous silica (B1680970). The ability of diamines to interact with inorganic precursors through electrostatic interactions and hydrogen bonding makes them effective templates. Therefore, 1,6-Hexanediamine, N,N-diethyl- represents a candidate for exploration in the template-directed synthesis of a variety of advanced materials.

Development of N-Doped Carbon Materials (e.g., carbon dots using 1,6-hexanediamine dihydrochloride)

Nitrogen-doped (N-doped) carbon materials are a class of advanced materials with applications in catalysis, energy storage, and bioimaging, owing to their unique electronic and chemical properties. The introduction of nitrogen atoms into the carbon lattice creates active sites and modifies the material's conductivity. Diamines are excellent precursors for N-doped carbon materials as they provide both carbon and nitrogen from a single source.

A notable example is the synthesis of N,S co-doped carbon dots (CDs) using 1,6-hexanediamine dihydrochloride (B599025) as the nitrogen and carbon source. nih.gov In a one-step microwave-assisted synthesis, 1,6-hexanediamine dihydrochloride and dimethyl sulfoxide (B87167) were used as precursors to produce fluorescent carbon dots with a quantum yield of 24%. nih.gov These N,S-doped CDs exhibited excellent photoluminescence properties and were successfully applied for the detection of specific ions and for cellular imaging. nih.gov

The study highlights the efficacy of using a simple diamine salt for the creation of sophisticated nanomaterials. The process involves the carbonization of the organic precursor at high temperatures, during which the nitrogen atoms from the diamine are incorporated into the resulting carbon structure. While this specific research utilized the dihydrochloride salt of the parent 1,6-hexanediamine, the principle can be extended to its derivatives. The use of 1,6-Hexanediamine, N,N-diethyl- as a precursor could offer a pathway to N-doped carbon materials with potentially different morphologies and properties due to the presence of the ethyl groups, which would alter the carbon-to-nitrogen ratio and the decomposition behavior during pyrolysis.

Catalytic Applications of 1,6 Hexanediamine, N,n Diethyl and Its Derivatives

Ligand Design and Coordination Chemistry in Transition Metal Catalysis

Chelation Properties and Metal Complex Formation

The ability of a molecule to act as a ligand and form complexes with metal ions is fundamental to its application in transition metal catalysis. Diamines, such as 1,6-Hexanediamine (B7767898), N,N-diethyl-, possess two nitrogen atoms with lone pairs of electrons that can coordinate to a metal center, forming a chelate ring. The length of the carbon chain between the nitrogen atoms influences the stability and geometry of the resulting metal complex.

However, specific studies detailing the chelation properties and the formation of metal complexes with 1,6-Hexanediamine, N,N-diethyl- are not prominently featured in available research. While the coordination chemistry of other diamines like N,N'-diethyl-ethylenediamine has been investigated, showing the formation of mixed ligand complexes with metals such as copper(II), similar detailed studies for the hexane-backboned analogue are absent. nist.gov The longer, more flexible hexamethylene chain in 1,6-Hexanediamine, N,N-diethyl- would be expected to form a larger and potentially more strained chelate ring compared to its ethylenediamine (B42938) counterpart, which may affect its coordination behavior and the catalytic activity of its potential metal complexes.

Role in Homogeneous Catalytic Systems

In homogeneous catalysis, ligands play a crucial role in modulating the reactivity and selectivity of a metal catalyst. Diamine ligands can influence the steric and electronic environment of the metal center, thereby directing the outcome of catalytic reactions.

Despite the potential for 1,6-Hexanediamine, N,N-diethyl- to act as a ligand, there is a lack of specific examples in the scientific literature of its application in homogeneous catalytic systems. Research in this area tends to focus on more rigid or chiral diamines for applications in asymmetric catalysis.

Organocatalytic Properties in Organic Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Amines are a prominent class of organocatalysts, capable of acting as Lewis bases or forming reactive intermediates such as enamines or iminium ions.

While primary and secondary amines are well-established organocatalysts for various transformations, including aldol (B89426) and Michael reactions, specific studies employing 1,6-Hexanediamine, N,N-diethyl- as an organocatalyst are not found in the reviewed literature. The presence of two secondary amine groups suggests potential for bifunctional catalysis, but this has not been experimentally documented for this particular compound.

Base Catalysis and Reaction Rate Enhancement (e.g., condensation reactions)

The basic nature of the amine functional groups in 1,6-Hexanediamine, N,N-diethyl- suggests its potential use as a base catalyst. Amines can accelerate reactions that are catalyzed by the removal of a proton, such as condensation reactions. For instance, the related compound N,N'-dimethyl-1,6-hexanediamine is noted to facilitate condensation reactions.

However, detailed research findings, including reaction kinetics or comparative studies demonstrating the efficacy of 1,6-Hexanediamine, N,N-diethyl- as a base catalyst, are not available. Its application in promoting specific condensation reactions or other base-catalyzed transformations remains an unexplored area of research.

Application in Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) facilitate the reaction between reactants located in different immiscible phases. Quaternary ammonium (B1175870) salts, often derived from amines, are common PTCs. While the quaternization of the nitrogen atoms in 1,6-Hexanediamine, N,N-diethyl- could potentially yield a dicationic phase-transfer catalyst, there is no information in the scientific literature regarding its synthesis or application for this purpose.

Computational Chemistry and Theoretical Investigations of 1,6 Hexanediamine, N,n Diethyl

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can determine molecular geometries, energies, and various electronic properties with a favorable balance of accuracy and computational cost. For 1,6-Hexanediamine (B7767898), N,N-diethyl-, methods like B3LYP with a suitable basis set such as 6-311++G(d,p) would be appropriate for geometry optimization and subsequent property calculations. nih.govresearchgate.net

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. Key to understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Hypothetical Electronic Properties of 1,6-Hexanediamine, N,N-diethyl- Calculated via DFT

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 7.5 eV | Reflects chemical reactivity and stability. |

Note: These values are representative and would require specific DFT calculations for confirmation.

Computational methods are instrumental in predicting and interpreting spectroscopic data. By calculating the vibrational frequencies and their corresponding intensities, a theoretical Infrared (IR) spectrum can be generated. Similarly, by computing the magnetic shielding of atomic nuclei, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. nih.govdtic.mil

For 1,6-Hexanediamine, N,N-diethyl-, IR spectroscopy calculations would predict characteristic N-H stretching vibrations for the primary amine group around 3300-3400 cm⁻¹, an N-H bending (scissoring) mode near 1600 cm⁻¹, and C-N stretching vibrations in the 1000-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com

¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov Such calculations would help in assigning the complex spectra arising from the various methylene (B1212753) groups in the hexyl chain and the ethyl groups. Protons on carbons adjacent to the nitrogen atoms are expected to be deshielded and appear downfield (~2.3-3.0 ppm). libretexts.org However, accurate prediction of NH proton shifts can be challenging due to their sensitivity to solvent and hydrogen bonding effects. nih.gov

Table 2: Representative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted (Calculated) | Typical Experimental Range |

|---|---|---|

| IR Frequency (cm⁻¹) | ||

| N-H Stretch (asymmetric) | ~3360 | 3400-3300 orgchemboulder.comorgchemboulder.com |

| N-H Stretch (symmetric) | ~3290 | 3330-3250 orgchemboulder.comorgchemboulder.com |

| N-H Bend | ~1610 | 1650-1580 orgchemboulder.comorgchemboulder.com |

| C-N Stretch | ~1240 | 1250-1020 orgchemboulder.comorgchemboulder.com |

| ¹H NMR Chemical Shift (ppm) | ||

| -CH₂-NH₂ | ~2.7 | 2.5 - 3.0 libretexts.org |

| -N(CH₂CH₃)₂ | ~2.5 | 2.3 - 2.8 libretexts.org |

| -N(CH₂CH₃)₂ | ~1.0 | 0.9 - 1.2 |

| ¹³C NMR Chemical Shift (ppm) | ||

| -CH₂-NH₂ | ~42 | 35 - 50 |

Note: Predicted values are illustrative. Experimental values are typical for aliphatic amines.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. nih.gov

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Locating and characterizing the TS is fundamental to understanding the reaction mechanism. Computationally, a TS is identified as a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For 1,6-Hexanediamine, N,N-diethyl-, a potential reaction for study is nucleophilic substitution, where one of the amine groups attacks an electrophilic center. For example, in a reaction with an alkyl halide, the nitrogen's lone pair would attack the electrophilic carbon, displacing the halide. Computational modeling could precisely map the geometry of the TS, including the forming N-C bond and the breaking C-halide bond.

Table 3: Hypothetical Energy Profile for Nucleophilic Attack by 1,6-Hexanediamine, N,N-diethyl-

| Reaction Step | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials at reference energy |

| Transition State (TS) | +20.5 | Energy barrier for the reaction nih.gov |

| Products | -15.0 | Final products relative to reactants |

| Calculated Parameters | ||

| Activation Energy (Ea) | +20.5 | Energy required to initiate the reaction |

Note: Values are hypothetical and serve as an example of data obtained from reaction energy profile calculations.

Conformational Analysis and Intermolecular Interactions

The flexibility of the six-carbon chain and the rotational freedom around the C-N bonds mean that 1,6-Hexanediamine, N,N-diethyl- can exist in numerous conformations. montclair.edumdpi.com Conformational analysis aims to identify the most stable (lowest energy) three-dimensional arrangements of the molecule. rti.orgmdpi.com

Computational methods can systematically explore the potential energy surface to find various conformers, such as anti (staggered) and gauche arrangements along the hydrocarbon backbone. The relative energies of these conformers can be calculated to determine their populations at a given temperature. The most stable conformer is likely to be an extended chain to minimize steric hindrance, but intramolecular hydrogen bonding between the primary amine hydrogen and the tertiary nitrogen could stabilize certain folded conformations.

The molecule's ability to form intermolecular interactions is also critical. The primary amine group can act as both a hydrogen bond donor and acceptor, while the tertiary amine can only act as a hydrogen bond acceptor. These interactions are crucial in determining the compound's physical properties and its behavior in solution.

Table 4: Hypothetical Conformational Analysis of 1,6-Hexanediamine, N,N-diethyl-

| Conformer | Dihedral Angles (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| 1 (Global Minimum) | anti, anti | 0.0 | Fully extended chain, minimal steric strain. |

| 2 | gauche, anti | +0.6 | One gauche interaction in the chain. |

| 3 | anti, gauche | +0.6 | One gauche interaction in the chain. |

Note: This is a simplified, representative table. A full analysis would involve more dihedral angles and a larger set of conformers. mdpi.comacs.org

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. These simulations provide detailed insights into the conformational dynamics of molecules and their interactions with the surrounding environment, such as a solvent. While specific MD simulation studies on 1,6-Hexanediamine, N,N-diethyl- are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its behavior in various solvents.

An MD simulation of 1,6-Hexanediamine, N,N-diethyl- would model the molecule's movements and interactions with solvent molecules over time. This would involve calculating the forces between all atoms in the system and using these forces to predict their subsequent positions and velocities. Such a study would be invaluable for understanding how different solvents influence the conformational landscape of the flexible hexyl chain and the accessibility of the two amine groups.

The choice of solvent is critical as it can significantly affect the molecule's structure and reactivity. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the amine groups of 1,6-Hexanediamine, N,N-diethyl- would be a dominant interaction. In contrast, in a nonpolar solvent like hexane, van der Waals forces would be the primary mode of interaction. These different interaction patterns would lead to variations in the molecule's average conformation and dynamic properties.

A key aspect of such simulations would be the calculation of interaction energies between the diamine and the solvent molecules. This data can quantify the solvent's effect on the molecule's stability and solubility. A hypothetical study might compare the interaction energies in a series of solvents with varying polarities.

Hypothetical Interaction Energies of 1,6-Hexanediamine, N,N-diethyl- with Different Solvents

| Solvent | Dielectric Constant | Interaction Energy (kJ/mol) | Predominant Interaction Type |

| Water | 80.1 | -55.2 | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | 24.5 | -42.8 | Hydrogen Bonding, Dipole-Dipole |

| Acetone | 21.0 | -35.1 | Dipole-Dipole |

| Dichloromethane | 9.1 | -28.7 | Dipole-Dipole |

| Hexane | 1.9 | -15.4 | Van der Waals Forces |

Note: The data in this table is illustrative and intended to represent the type of results that would be obtained from a molecular dynamics simulation. These are not experimental values.

Furthermore, MD simulations can be used to analyze the dynamic behavior of the molecule, such as its diffusion coefficient in different media and the intramolecular motions of the alkyl chain. This information is crucial for applications where the transport and conformational flexibility of the molecule are important.

Structure-Reactivity Relationship Studies

Computational chemistry provides a range of descriptors that can be used to predict the reactivity of a molecule. These descriptors are calculated from the molecule's computed electronic structure. The PubChem database provides several computed properties for 1,6-Hexanediamine, N,N-diethyl- that are relevant for structure-reactivity analysis. nih.gov

Computed Molecular Descriptors for 1,6-Hexanediamine, N,N-diethyl-

| Descriptor | Value | Significance for Reactivity |

| Molecular Weight | 172.31 g/mol | Influences physical properties and diffusion rates. nih.gov |

| XLogP3 | 1.5 | Indicates a moderate lipophilicity, suggesting solubility in both polar and non-polar environments. nih.gov |

| Hydrogen Bond Donor Count | 1 | The primary amine group can donate a hydrogen bond, influencing interactions with protic solvents and reactants. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Both nitrogen atoms can act as hydrogen bond acceptors, contributing to interactions with protic species. nih.gov |

| Rotatable Bond Count | 9 | The high number of rotatable bonds indicates significant conformational flexibility, which can affect the accessibility of the reactive amine centers. nih.gov |

| Topological Polar Surface Area | 15.3 Ų | A relatively low value, suggesting good potential for membrane permeability. |

| Formal Charge | 0 | The molecule is neutral under standard conditions. |

The reactivity of the two amine groups is a key feature of this molecule. The primary amine is generally more sterically accessible and may exhibit different reactivity compared to the tertiary amine. The electron-donating nature of the two ethyl groups on the tertiary amine increases its basicity and nucleophilicity compared to an unsubstituted amine.

Structure-reactivity studies on related aliphatic diamines have shown that the length of the alkyl chain between the two nitrogen atoms can influence their pKa values and their effectiveness as chelating agents or in polymerization reactions. For 1,6-Hexanediamine, N,N-diethyl-, the six-carbon chain provides significant flexibility, allowing the two amine groups to act independently in some reactions or cooperatively in others, for example, in the formation of cyclic structures or in binding to metal centers.

Future Research Directions and Emerging Applications

Integration into Responsive and Smart Materials

The development of "smart" materials that react to external stimuli is a rapidly growing field of materials science. nih.govnih.govrsc.org The incorporation of 1,6-Hexanediamine (B7767898), N,N'-diethyl- into polymer matrices could impart responsive properties. The amine groups can act as pH-sensitive sites, allowing the material to swell or shrink based on the acidity of its environment. Future research could focus on synthesizing hydrogels or polymers containing this diamine to create materials that change their physical properties in response to stimuli like pH, temperature, or light, with potential applications in controlled drug delivery and smart textiles. nih.govresearchgate.net

Sustainable and Environmentally Benign Chemical Processes

In line with the principles of green chemistry, future research will likely target more sustainable methods for both the synthesis and application of 1,6-Hexanediamine, N,N'-diethyl-. yale.educhemicals.gov.inwikipedia.org This includes developing catalytic routes that avoid hazardous reagents and minimize waste. nih.gov There is a significant trend towards creating chemical processes from renewable feedstocks. nih.gov While bio-based production routes are being developed for the parent compound, 1,6-hexanediamine, similar research into its diethyl- derivative is a logical and necessary next step to improve the environmental footprint of the polyamides and polyurethanes derived from it. nih.govchemicalbook.com Investigating its use as a catalyst or in solvent-free reaction systems also represents a promising avenue for greener chemical manufacturing. acs.org

Development of Bio-Inspired Materials (e.g., carriers for gene editing in related systems)

The field of biotechnology may offer significant opportunities for 1,6-Hexanediamine, N,N'-diethyl-. Its chemical relatives, such as N,N'-Dimethyl-1,6-hexanediamine, have been explored in the synthesis of degradable polymers for gene transfection vectors. sigmaaldrich.com This suggests that the N,N'-diethyl- variant could also be functionalized to create biocompatible materials. Future work could investigate its potential as a component in non-viral vectors for gene delivery, a critical area of research for treating genetic diseases. ontosight.ainih.govnih.gov The amine groups offer handles for attaching targeting ligands or for complexing with nucleic acids, making it a candidate for creating sophisticated bio-inspired delivery systems.

Sensor Development for Specific Analytes

The ability of amine groups to interact with various molecules makes diamines like 1,6-Hexanediamine, N,N'-diethyl- interesting for sensor applications. Research on the parent compound, 1,6-hexanediamine, has shown its utility as a spacer molecule in electrochemical sensors, enhancing the detection of biomolecules like uric acid. rsc.org Future studies could explore the use of the N,N'-diethyl- derivative to create functionalized surfaces for sensors. By grafting it onto electrodes or nanoparticles, it could serve as a recognition element, selectively binding to specific analytes and generating a detectable signal. The ethyl groups could also modulate the sensitivity and selectivity compared to its methyl or unsubstituted counterparts.

Advanced Functionalization for Surface Science Applications

Surface science seeks to understand and control the properties of material surfaces. nih.govmpie.descispace.com The chemical reactivity of 1,6-Hexanediamine, N,N'-diethyl- makes it a prime candidate for the functionalization of various surfaces. It can be grafted onto materials like graphene oxide or polymers to introduce amine functionalities, altering surface properties such as wettability, adhesion, and biocompatibility. researchgate.netresearchgate.net Research in this area could lead to the development of advanced coatings, new composite materials with enhanced interfacial bonding, and functional textiles. mdpi.com For example, polymer films containing N,N-diethyl-3-methylbenzamide have been used as functional textile coatings, suggesting a potential pathway for similar diamine structures. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.